Aster saponin G
Description
Properties
CAS No. |
146714-06-9 |
|---|---|
Molecular Formula |
C57H92O26 |
Molecular Weight |
1193.337 |
IUPAC Name |
[(2R,3R,4S,5R)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,10R,11S,12aR,14bR)-5,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C57H92O26/c1-22-33(63)37(67)41(71)48(78-22)81-44-43(80-47-40(70)35(65)27(60)19-75-47)28(61)20-76-50(44)83-51(73)57-14-13-52(2,3)15-24(57)23-9-10-31-54(6)16-25(58)45(53(4,5)30(54)11-12-55(31,7)56(23,8)17-32(57)62)82-49-42(72)38(68)36(66)29(79-49)21-77-46-39(69)34(64)26(59)18-74-46/h9,22,24-50,58-72H,10-21H2,1-8H3/t22-,24+,25-,26-,27+,28+,29+,30?,31+,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43-,44+,45-,46-,47+,48-,49+,50+,54-,55+,56+,57+/m0/s1 |
InChI Key |
YGLAMUOJTBIBNC-XBQPNPOFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Synonyms |
aster saponin G |
Origin of Product |
United States |
Natural Occurrence and Distribution of Aster Saponin G
Botanical Sources within the Aster Genus
Aster saponin (B1150181) G has been identified and isolated from Aster tataricus, a perennial herb used in traditional Chinese medicine. nih.gov Specifically, it is recognized as a new oleanane-type triterpene glycoside within this species. nih.gov
While the Aster genus is rich in saponins (B1172615), the presence of Aster saponin G appears to be specific to certain species. Extensive phytochemical investigations of other Aster species have led to the isolation of a diverse array of different saponins, but not this compound. For instance, studies on Aster koraiensis have identified several other triterpenoidal saponins in its leaves, including astersaponin I and astersaponin J. nih.govmdpi.com Research on Aster yunnanensis has revealed the presence of multiple unique saponins, termed asteryunnanosides A, B, C, D, F, and G, primarily in the roots. nih.govnih.gov Similarly, the species formerly known as Aster tripolium, now reclassified as Tripolium pannonicum, has been found to contain five previously undescribed pentacyclic triterpenoid (B12794562) saponins, named pannosides A-E. elsevierpure.comfrontiersin.org Furthermore, phytochemical analysis of Aster auriculatus has led to the isolation of several novel triterpenoid saponins from its roots.
Distribution within Plant Tissues and Organs
The concentration and distribution of this compound and other saponins can vary significantly within different parts of the plant. In Aster tataricus, this compound has been isolated from the underground parts, specifically the roots. nih.govnih.gov This is consistent with findings that the roots of A. tataricus are rich in triterpenes and triterpene saponins. pfaf.org A comprehensive review of the chemical constituents of A. tataricus confirms the presence of this compound in the underground portions of the plant. nih.gov The medicinal use of this plant often focuses on the roots and rhizomes. researchgate.net
In contrast, the saponin profile of Aster koraiensis shows a different distribution. Studies have successfully isolated a variety of triterpenoidal saponins, such as astersaponin I and J, from the leaves of this plant. mdpi.comnih.gov While the roots of A. koraiensis are used in traditional medicine, the documented isolation of these specific saponins has been from the aerial parts. theferns.info
For other Aster species, the roots are also a primary site of saponin accumulation. For example, a variety of asteryunnanosides have been extracted from the roots of Aster yunnanensis. nih.gov In the case of Tripolium pannonicum (Aster tripolium), novel saponins have been discovered from the whole plant. frontiersin.org
Chemodiversity of Saponins within Aster Species
The Aster genus exhibits a remarkable chemodiversity in its saponin content, with most identified compounds being oleanane-type triterpenoid saponins. mdpi.com This structural variation is evident in the different saponins isolated from the species mentioned.
Aster tataricus contains not only this compound but also other saponins like Aster saponin Ha and Hb, which have been found in the aboveground parts. nih.gov Aster koraiensis is a source of multiple saponins, including astersaponin I and J, from its leaves. nih.govmdpi.commdpi.com The diversity within a single plant is highlighted by the isolation of six distinct triterpenoidal saponins from its leaves in one study. nih.gov
Aster yunnanensis is another example of this diversity, with researchers having identified asteryunnanosides A, B, C, D, F, and G from its roots. nih.govnih.gov The saponins found in Tripolium pannonicum, the pannosides, are pentacyclic triterpenoids. frontiersin.org This indicates that while the general class of compounds is consistent across these species, the specific structures are unique.
This chemodiversity is a result of variations in the aglycone structure and the attached sugar moieties. The study of these diverse saponin structures within the Aster genus is an active area of research, with potential applications in various fields.
Structural Elucidation and Comprehensive Characterization of Aster Saponin G
Spectroscopic Analysis for Aglycone and Glycosidic Moieties
The foundational step in characterizing Aster saponin (B1150181) G involves the use of spectroscopic methods to identify the nature of its aglycone and the number and type of its sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like Aster saponin G. researchgate.net This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms. For saponins (B1172615), NMR is crucial for identifying the aglycone structure, determining the number and type of sugar residues, establishing their linkage points to the aglycone, and defining the sequence of the sugar chains. researchgate.net
One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial overview of the molecule's structure.
The ¹H NMR spectrum reveals the number and types of protons in the molecule. For the aglycone of many Aster saponins, characteristic signals include multiple singlet signals for methyl groups and signals for oxygenated methine protons. rsc.org For instance, in a related saponin, six methyl singlets and an olefinic methine signal were key indicators of an oleanane-type triterpenoid (B12794562) structure. mdpi.com The spectrum also shows anomeric proton signals, which are characteristic of the sugar units, with their chemical shifts and coupling constants providing clues about the type of sugar and its anomeric configuration (α or β). rsc.org
The ¹³C NMR spectrum , often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on all the carbon atoms in the molecule. For the aglycone, signals for olefinic carbons and carbonyl carbons are typically observed. rsc.org The presence of numerous carbon signals in the typical sugar region (δC 60–110 ppm) confirms the glycosidic nature of the compound. For example, the ¹³C NMR spectrum of a similar saponin displayed 69 carbon signals, confirming it as a triterpenoid glycoside with seven sugar moieties. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Related Aster Saponin Aglycone
| Position | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| 2 | 71.3 | 4.33 (m) |
| 3 | 84.2 | 3.63 (m) |
| 12 | 123.7 | 5.38 (t-like) |
| 13 | 144.7 | - |
| 16 | 74.0 | 4.45 (dd, 11.5, 5.0) |
| 23 | 64.9 | 4.18 (d, 11.0), 3.51 (d, 11.0) |
| 24 | 15.3 | 1.31 (s) |
| 25 | 17.6 | 0.80 (s) |
| 26 | 17.9 | 0.95 (s) |
| 27 | 27.5 | 1.38 (s) |
| 28 | 180.1 | - |
| 29 | 33.5 | 1.27 (s) |
| 30 | 25.0 | 0.98 (s) |
Data adapted from studies on similar oleanane-type saponins from Aster species. mdpi.commdpi.com
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons, which is crucial for assigning protons within each sugar unit and within the aglycone skeleton. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) and HETCOR (Heteronuclear Correlation) : These experiments correlate directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. rsc.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away. rsc.orgnih.gov This is critical for connecting different fragments of the molecule, such as linking sugar units to each other and to the aglycone. For example, an HMBC correlation between an anomeric proton of a sugar and a carbon of the aglycone definitively establishes the glycosylation site. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, providing vital information about the relative stereochemistry and conformation of the molecule, including the orientation of sugar linkages. nih.gov
TOCSY (Total Correlation Spectroscopy) : TOCSY is particularly useful for identifying the individual sugar spin systems. It shows correlations between all protons within a coupled network, meaning that from the anomeric proton signal, one can often trace the correlations to all other protons in that specific sugar residue. mdpi.com
Through the combined interpretation of these 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be determined with high confidence. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net For saponins, it is used to determine the molecular formula and to deduce the sequence of sugar units through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HR-MS), often coupled with Electrospray Ionization (ESI), is used to determine the precise molecular weight of this compound with very high accuracy. mdpi.com This precision allows for the calculation of a unique elemental formula. For instance, the molecular formula of a related compound, pannoside G, was determined to be C₅₉H₉₀O₂₇ based on its HR-ESI-MS data, which showed a sodium adduct ion [M+Na]⁺ at m/z 1339.5925. nih.gov This information is fundamental for confirming the number of carbon, hydrogen, and oxygen atoms, which must be consistent with the structure proposed from NMR data.
Table 2: HR-ESI-MS Data for Related Aster Saponins
| Compound | Ionization Mode | Observed m/z | Calculated m/z | Deduced Formula |
|---|---|---|---|---|
| Astersaponin J | Positive | 1517.7101 [M+H]⁺ | 1517.7012 | C₆₉H₁₁₃O₃₆ |
| Astersaponin K | Negative | 1339.6171 [M-H]⁻ | 1339.6176 | C₆₂H₉₉O₃₁ |
| Astersaponin L | Positive | 1209.5897 [M+H]⁺ | 1209.5899 | C₅₇H₉₂O₂₇ |
| Pannoside G | Positive | 1339.5925 [M+Na]⁺ | - | C₅₉H₉₀O₂₇ |
Data obtained from studies on saponins isolated from Aster species. mdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to sequence the sugar chains of saponins. mdpi.com In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of the saponin is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation typically occurs at the glycosidic bonds, leading to the sequential loss of sugar units. mdpi.com By analyzing the mass differences between the precursor ion and the fragment ions, the sequence of the sugar residues can be determined. For example, a mass loss of 132 Da corresponds to the loss of a pentose (B10789219) sugar (like xylose or arabinose), while a loss of 162 Da indicates the loss of a hexose (B10828440) sugar (like glucose). mdpi.com This fragmentation pattern provides a preliminary idea of the sugar sequence, which is then confirmed by HMBC NMR data. mdpi.com
Chiral Analysis for Absolute Configuration Determination (e.g., ECD Calculation)
The determination of the absolute configuration of complex molecules like saponins is a critical step in their structural elucidation, as it defines their precise three-dimensional arrangement and is crucial for understanding their biological activity. For many saponins, including those related to the Aster genus, Electronic Circular Dichroism (ECD) has emerged as a powerful tool for this purpose. mdpi.comsemanticscholar.org
The process often involves comparing the experimentally measured ECD spectrum of the natural product with the theoretically calculated spectrum of a proposed structure. For instance, in the structural elucidation of astersaponin I, a related compound, the measured CD spectrum showed a positive Cotton effect at 203 nm. mdpi.comsemanticscholar.org This experimental data was then compared with the theoretical ECD spectrum, and a good correlation between the two confirmed the absolute configuration of the aglycone. mdpi.comsemanticscholar.org This approach, which relies on computational chemistry to predict the ECD spectrum for a given stereoisomer, allows for the unambiguous assignment of stereocenters, even in complex structures with multiple chiral centers. jasco-global.com
In cases where ECD analysis of the intact saponin is challenging, derivatization of constituent parts, such as the acyl chains, can be employed. For example, in the study of pannosides from Aster tripolium, the 3-hydroxybutyrate (B1226725) (3-HB) residues were derivatized with (S)- and (R)-phenylglycine methyl ester to determine the absolute configurations of the chiral centers within the 3-HB units. nih.govresearchgate.net Similarly, the D,L-chiralities of sugars in some saponins have been determined by applying the exciton (B1674681) chirality method to their per-O-p-bromobenzoylmethyl derivatives. capes.gov.br
Glycosidic Linkage and Sugar Identification Methods (e.g., Acid Hydrolysis)
A complete structural characterization of a saponin requires the identification of its constituent monosaccharides and the determination of how they are linked to the aglycone and to each other. researchgate.net Acid hydrolysis is a fundamental chemical method used to achieve this. researchgate.netkhanacademy.org This process involves treating the saponin with an acid, which cleaves the glycosidic bonds, releasing the individual sugar units and the aglycone (sapogenin). researchgate.netkhanacademy.orgmdpi.com
Following hydrolysis, the liberated monosaccharides can be identified by comparing them with authentic standards using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.commdpi.commdpi.comnih.gov For example, in the analysis of astersaponin I and other saponins from Aster koraiensis, acid hydrolysis followed by HPLC analysis confirmed the presence of L-arabinose, L-rhamnose, D-xylose, and D-glucose. mdpi.commdpi.comnih.gov
The determination of the specific linkages between the sugar units and their attachment points to the aglycone is typically accomplished using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, most notably Heteronuclear Multiple Bond Correlation (HMBC). nih.govmdpi.comnih.govrsc.org HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. By observing the correlation between an anomeric proton of a sugar and a carbon atom of either the aglycone or another sugar, the exact linkage point can be established. mdpi.comnih.gov For instance, in the elucidation of astersaponin J, HMBC correlations were crucial in identifying the arrangement of the seven sugar moieties attached to the polygalacic acid aglycone. mdpi.comnih.gov The combination of acid hydrolysis for sugar identification and 2D NMR for linkage analysis provides a comprehensive picture of the glycosidic portion of the saponin. researchgate.netrsc.org
A Comprehensive Analysis of this compound and its Biosynthetic Pathway in Aster Species
This compound is a complex triterpenoid saponin belonging to the oleanane (B1240867) class, which has been identified in various Aster species. This article provides a detailed examination of the biosynthetic pathway leading to the formation of such saponins within these plants, from the initial precursor molecules to the intricate enzymatic modifications that result in the final complex structure.
Biosynthesis of Triterpenoid Saponins Within Aster Species
The formation of triterpenoid (B12794562) saponins (B1172615), such as Aster saponin (B1150181) G, is a multi-step biological process that begins with basic carbon precursors and involves a series of enzymatic reactions to build the complex final molecule. This pathway is a testament to the sophisticated metabolic capabilities of plants in the Aster genus.
The journey of saponin biosynthesis commences with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for the production of isoprenoids. nih.govresearchgate.net This pathway, located in the cytoplasm, utilizes acetyl-CoA as its initial building block. nih.gov Through a sequence of enzymatic steps, acetyl-CoA is converted into the five-carbon intermediates, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). itb.ac.idiniap.gob.ec These two molecules serve as the universal precursors for all terpenoid compounds, including triterpenoids.
The subsequent head-to-tail condensation of two IPP units with one DMAPP unit leads to the formation of the 15-carbon molecule, farnesyl pyrophosphate (FPP). iniap.gob.ec Finally, two molecules of FPP are joined in a head-to-head condensation reaction, catalyzed by the enzyme squalene (B77637) synthase, to produce the 30-carbon linear hydrocarbon, squalene. itb.ac.idresearchgate.net Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene (B107256), the direct precursor for the cyclization step that defines the triterpenoid skeleton. nih.govitb.ac.idresearchgate.net
The cyclization of the linear 2,3-oxidosqualene molecule is a critical branching point in triterpenoid biosynthesis, leading to a vast diversity of skeletal structures. researchgate.netnih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netcsic.es In the case of oleanane-type saponins like Aster saponin G, the key enzyme is β-amyrin synthase (bAS). researchgate.netresearchgate.net
This enzyme directs the folding of 2,3-oxidosqualene into a specific chair-chair-chair conformation, initiating a cascade of carbocation rearrangements that ultimately results in the formation of the pentacyclic oleanane (B1240867) skeleton, with β-amyrin being the primary product. researchgate.netnih.gov Research has led to the isolation and characterization of a β-amyrin synthase from Aster sedifolius, designated as AsOXA1, confirming the presence and activity of this specific enzymatic machinery within the Aster genus for the production of the oleanane backbone. researchgate.netcsic.es This cyclization step establishes the fundamental aglycone structure that will be further modified in subsequent stages. researchgate.net
Following the formation of the basic triterpene skeleton, a series of tailoring reactions occur, which are responsible for the immense structural diversity observed in saponins. These modifications primarily involve hydroxylation and glycosylation.
The hydroxylation of the triterpenoid aglycone is predominantly carried out by cytochrome P450 monooxygenases (P450s). oup.comnih.gov These enzymes introduce hydroxyl groups at specific positions on the oleanane skeleton, a crucial step that not only influences the biological activity of the resulting saponin but also provides attachment points for sugar moieties. oup.comnih.govrsc.org Different P450s exhibit distinct substrate and positional specificities, leading to a variety of hydroxylated sapogenins. nih.govmdpi.com For instance, the conversion of β-amyrin to oleanolic acid involves oxidation at the C-28 position, a reaction catalyzed by a P450 enzyme. oup.comrsc.org The specific P450s involved in the hydroxylation patterns of this compound are an area of ongoing research.
The final step in the biosynthesis of saponins is glycosylation, the enzymatic attachment of sugar chains to the aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the hydroxyl groups on the sapogenin. nih.govoup.comfrontiersin.org The number, type, and linkage of these sugar units contribute significantly to the diversity and biological properties of saponins. oup.comoup.com
The biosynthesis of a complex saponin like this compound involves multiple UGTs acting in a sequential manner to build the oligosaccharide chains attached to the oleanane core. oup.comfrontiersin.org The identification and characterization of the specific UGTs responsible for the glycosylation patterns of Aster saponins are essential for understanding the complete biosynthetic pathway. oup.comresearchgate.net
The biosynthesis of triterpenoid saponins is a tightly regulated process, often induced in response to environmental stimuli, including pathogen attack and herbivory. nih.govtandfonline.com Phytohormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), play a central role as signaling molecules in this regulation. researchgate.netitb.ac.id
Exposure to methyl jasmonate (MeJA), a derivative of jasmonic acid, has been shown to upregulate the expression of genes encoding key enzymes in the saponin biosynthetic pathway, such as squalene synthase and β-amyrin synthase. iniap.gob.ecnih.govnih.gov This leads to an increased accumulation of saponins. iniap.gob.ec Similarly, salicylic acid is another important signaling molecule that can influence the production of secondary metabolites, including saponins, often as part of the plant's defense response. itb.ac.idresearchgate.net These signaling pathways allow the plant to dynamically adjust its production of saponins in response to specific environmental challenges.
The valuable biological activities of saponins have driven research into methods for increasing their production. Biotechnological approaches offer promising strategies to enhance the yield of specific saponins like this compound.
One common strategy is elicitation, which involves treating plant cell or organ cultures with elicitors like methyl jasmonate or salicylic acid to stimulate the production of secondary metabolites. nih.govfrontiersin.orgmdpi.com This method leverages the natural defense responses of the plant to boost saponin biosynthesis. mdpi.com
Another powerful approach is metabolic engineering. This can involve the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway, such as β-amyrin synthase, to drive a higher flux towards saponin production. nih.gov Heterologous expression, where biosynthetic genes from one species are introduced into another, more easily cultivated organism (like yeast or other plants), is also a viable strategy for producing specific saponins. nih.gov The identification of the complete set of genes involved in this compound biosynthesis opens up possibilities for targeted metabolic engineering to create high-yielding production systems. pnas.org
Advanced Research on Biological Activities and Molecular Mechanisms of Aster Saponin G and Analogues
Anti-Inflammatory Modulatory Effects
Extracts of Aster tataricus, containing a variety of saponins (B1172615) including Aster saponin (B1150181) G, have demonstrated anti-inflammatory properties. nih.govresearchgate.netmdpi.com The primary mechanisms are believed to involve the inhibition of key inflammatory mediators and the modulation of intracellular signaling pathways.
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, TNF-α)
Currently, there is a lack of specific data from published scientific literature detailing the direct inhibitory effects of isolated Aster saponin G on inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). However, studies on other saponins isolated from Aster tataricus, such as Aster saponin B, have shown potent inhibitory activity against NO production in lipopolysaccharide (LPS)-stimulated murine macrophages. nhathuoclongchau.com.vnnih.gov Furthermore, Aster saponin B was found to dose-dependently suppress the protein levels of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-activated RAW 264.7 cells. mdpi.comnhathuoclongchau.com.vnnih.gov These findings suggest that other saponins from the same plant, potentially including this compound, may possess similar anti-inflammatory characteristics.
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of saponins from Aster tataricus are closely linked to their ability to modulate key intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Research on analogues has indicated that their anti-inflammatory mechanism involves attenuating the phosphorylation and degradation of the inhibitor of NF-κB (IκB), which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. mdpi.comnih.gov The NF-κB signaling pathway is a critical regulator of genes involved in the inflammatory response. Similarly, evidence suggests that saponins from this plant can inhibit the phosphorylation of key components of the MAPK pathway, such as JNK, ERK, and p38. nih.gov While these mechanisms have been established for other saponins from the same plant source, specific studies confirming the direct modulatory effects of this compound on the NF-κB and MAPK pathways are not currently available in the scientific literature.
Studies in Cellular Models of Inflammation (e.g., Murine Macrophages, RAW 264.7 cells)
The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammatory processes. While numerous studies have utilized this cell line to investigate the anti-inflammatory properties of extracts and various compounds from Aster tataricus, there is no specific published research detailing the effects of isolated this compound on these cells. The available data on other saponins, such as Aster saponin B, demonstrate their ability to suppress inflammatory responses in LPS-activated RAW 264.7 cells. mdpi.comnhathuoclongchau.com.vnnih.gov
Antiviral Properties
The potential antiviral activities of this compound have not been specifically investigated in published research. However, studies on other saponins isolated from the Aster genus have revealed promising antiviral effects against a range of viruses.
Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2 pseudovirus in ACE2+ H1299 cells)
There is no scientific evidence to date demonstrating the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into ACE2+ H1299 cells. Research on other aster saponins, such as astersaponin I and the previously undescribed astersaponin J from Aster koraiensis, has shown that they can impede the entry of SARS-CoV-2 pseudovirus. researchgate.net Astersaponin J, in particular, was found to block the pseudovirus in both ACE2+ and ACE2/TMPRSS2+ cells and is believed to act by inhibiting membrane fusion. researchgate.net These findings highlight the potential of aster saponins as a class of compounds for further antiviral research, though specific data for this compound is absent.
Broad-Spectrum Antiviral Potential against RNA and DNA Viruses (e.g., EV71, CVB3, HRV1B)
Currently, there is no available research on the broad-spectrum antiviral potential of this compound against RNA and DNA viruses such as Enterovirus 71 (EV71), Coxsackievirus B3 (CVB3), or Human Rhinovirus 1B (HRV1B). Studies on pannosides, a type of saponin isolated from the halophyte Aster tripolium, have demonstrated antiviral activities against these viruses. This suggests that saponins from the Aster genus may have a broader antiviral potential, but further investigation is required to determine if this compound shares these properties.
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on this compound that adheres to the provided outline.
The research topics specified in the prompt, particularly those concerning neuroprotective efficacy, autophagy induction, and specific signaling pathway interactions (sections 6.3.1 through 6.3.4), have been extensively studied and documented for a related compound, Astersaponin I , isolated from Aster koraiensis.
While This compound has been identified as a phytochemical constituent of Aster tataricus nih.govnih.govresearchgate.net, detailed functional studies on its effects on viral replication, neuroprotection through autophagy, or its specific antiproliferative mechanisms are not available in the public domain based on the search results. The existing literature focuses on the general pharmacological properties of the plant extract rather than the specific activities of this individual saponin.
Therefore, generating an article that is scientifically accurate and strictly focused on this compound, as per the instructions, is not possible at this time due to the lack of specific research findings for this compound corresponding to the detailed outline provided.
Antiproliferative and Anticancer Research
Inhibition of Cancer Cell Line Viability (in vitro studies)
There is currently a lack of published in vitro studies investigating the specific cytotoxic or antiproliferative effects of isolated this compound on cancer cell lines.
Research on other saponins from the Aster genus and related species has shown potential anticancer activity. For instance, various asterosaponins have demonstrated the ability to inhibit cancer cell growth, though the effects can be selective and vary between different cancer cell lines nih.gov. Saponin-rich extracts from various plants have been shown to possess dose-dependent anti-proliferative activity against model organisms scielo.br. However, without direct testing of this compound, its potential in this area remains unknown.
Molecular Mechanisms of Antiproliferative Action (e.g., apoptosis, cell cycle arrest)
Specific molecular mechanisms of antiproliferative action for this compound, such as the induction of apoptosis or cell cycle arrest, have not been reported in the scientific literature.
Studies on other saponins provide insight into the potential mechanisms that compounds of this class can employ. For example, some saponins have been found to induce apoptosis and cause cell cycle arrest in various cancer cell lines, often mediated through the mitochondrial signaling pathway researchgate.netnih.gov. Extracts from Aster species have also been shown to induce apoptosis and cell cycle arrest in cancer cells nih.gov. These general findings for the saponin class highlight a potential area for future investigation for this compound, but no specific data currently exists.
Antioxidant Activities
Radical Scavenging Capabilities
Direct assessment of the radical scavenging capabilities of purified this compound has not been documented. While extracts of Aster tataricus, the source of this compound, have been shown to possess antioxidant effects, this activity is attributed to a mixture of compounds, including caffeoylquinic acids, shionone, kaempferol, and quercetin, not specifically to its saponin components nih.govfrontiersin.orgkisti.re.kr. Saponin-rich fractions from other plants have demonstrated potent radical scavenging activity in various assays, suggesting that this could be a property of the saponin class, but specific data for this compound is needed for confirmation scielo.brnih.gov.
Cellular Antioxidant Defense Modulation
There is no available research on the effects of this compound on the modulation of cellular antioxidant defense systems. This includes its potential influence on antioxidant enzyme expression or activity within cells.
Other Investigated Biological Activities
While specific biological activities for this compound have not been detailed, research on extracts from its source plant, Aster tataricus, and other saponins from the Aster genus reveals a range of pharmacological effects.
Extracts of Aster tataricus are traditionally used for treating respiratory ailments like cough and asthma frontiersin.org. Modern pharmacological studies have investigated its anti-inflammatory, antitussive, and bronchodilatory properties frontiersin.org. Saponins isolated from Aster tataricus, referred to as aster saponins (ASs), have been noted for their anti-inflammatory properties nih.gov.
Furthermore, saponins from other Aster species have shown a variety of biological activities.
Antiviral Effects: Astersaponin I and the newly discovered Astersaponin J, isolated from Aster koraiensis, have been identified as potent inhibitors of SARS-CoV-2 entry into host cells nih.govnih.govmdpi.com.
Antifungal and Antispasmodic Activities: Saponins from the Aster genus have been associated with promising antifungal and antispasmodic activities semanticscholar.org.
Hepatoprotective Effects: Extracts from Aster koraiensis have been reported to possess hepatoprotective activities researchgate.net.
Autophagy Induction: Astersaponin I from Aster koraiensis was found to induce autophagy in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases mdpi.com.
These findings underscore the therapeutic potential of saponins within the Aster genus. However, it must be emphasized that these activities have not been specifically demonstrated for this compound, and further research is required to determine its unique biological profile.
Structure Activity Relationship Sar Studies of Aster Saponins
Influence of Aglycone Structure on Biological Activity (e.g., Oleanane-type)
The aglycone, or sapogenin, is the non-sugar backbone of a saponin (B1150181) molecule and plays a pivotal role in its biological profile. In the case of Aster saponin G, the aglycone is an oleanane-type triterpenoid (B12794562). This class of compounds, widely distributed in the Aster genus, is known for a range of pharmacological activities, including anti-inflammatory, antiviral, and cytotoxic effects. researchgate.netinstitutoantonybarbosa.com.brresearchgate.net
The oleanane (B1240867) skeleton, a pentacyclic triterpene structure, is fundamental to the bioactivity of many saponins (B1172615). researchgate.net Studies on various oleanane-type saponins have revealed that substitutions on this framework significantly modulate their effects. For instance, the presence and position of hydroxyl (-OH) groups on the oleanane ring system can influence the potency and selectivity of the saponin's activity. In this compound, the aglycone is characterized by hydroxyl groups at positions C-2, C-3, and C-16. nih.gov The hydroxylation pattern is a critical determinant of the molecule's interaction with biological targets.
Research on related oleanane-type saponins has shown that even minor alterations to the aglycone can lead to substantial changes in biological activity. For example, some studies suggest that the presence of a hydroxyl group at C-16 is a critical component for the antiviral activity of certain saponin-based coronavirus cell entry inhibitors. researchgate.net The general anti-inflammatory activity of oleanane sapogenins is also well-documented. institutoantonybarbosa.com.br
Role of Glycosidic Moiety Composition and Linkage
Impact of Sugar Type and Number on Pharmacological Profiles
The composition and length of the sugar chains attached to the aglycone are key determinants of a saponin's biological activity. institutoantonybarbosa.com.br this compound possesses a total of five sugar units. nih.gov At the C-3 position of the aglycone, there is a disaccharide chain, specifically an arabinopyranosyl group linked to a glucopyranosyl group. At the C-28 position, there is a trisaccharide chain composed of two xylopyranosyl units and one rhamnopyranosyl unit. nih.gov
The number of sugar moieties can significantly impact bioactivity. For instance, in a study on triterpenoidal saponins from Aster koraiensis, compounds with four or more sugars attached to the C-28 position of the triterpenoid backbone were found to obstruct the entry of SARS-CoV-2 into host cells. nih.govmdpi.com Specifically, saponins with a pentasaccharide at C-28 showed more potent inhibitory effects than those with a tetrasaccharide or trisaccharide at the same position. mdpi.com This suggests that a more extensive sugar chain at C-28 can enhance certain biological activities.
The type of sugar is also important. The common sugars found in aster saponins include D-glucose, D-xylose, L-arabinose, and L-rhamnose. nih.govresearchgate.net The specific combination and sequence of these sugars contribute to the unique pharmacological profile of each saponin.
Effect of Acylation Patterns on Bioactivity
Comparative Analysis of Related Aster Saponin Analogues (e.g., Astersaponin J, I, Aster Saponin B)
Comparing the structures and activities of closely related aster saponins provides valuable insights into the structure-activity relationship.
| Compound | Aglycone Type | Sugar Moiety at C-3 | Sugar Moiety at C-28 | Notable Biological Activity |
| This compound | Oleanane | -Glc-Ara | -Xyl-Rha-Xyl | Anti-inflammatory properties have been investigated. nih.gov |
| Astersaponin J | Oleanane | -Glc-Glc | Pentasaccharide | Potent antiviral activity against SARS-CoV-2. nih.govmdpi.comresearchgate.net |
| Astersaponin I | Oleanane | Disaccharide | Pentasaccharide | Strong antiviral activity against SARS-CoV-2 variants. mdpi.comnih.govresearchgate.net |
| Aster Saponin B | Oleanane | - | - | Potent anti-inflammatory activity. nih.gov |
This table is generated based on available data and may not be exhaustive.
Astersaponin J and Astersaponin I, both isolated from Aster koraiensis, exhibit strong antiviral properties. mdpi.comresearchgate.net A key structural feature contributing to this activity appears to be the presence of a pentasaccharide chain at the C-28 position. mdpi.com In contrast, Aster Saponin B has been noted for its potent anti-inflammatory activity. nih.gov The differences in the sugar moieties and their linkages, as well as potential variations in the aglycone structure, likely account for these distinct pharmacological profiles. For instance, the antiviral efficacy of astersaponins from A. koraiensis was shown to be dependent on the length of the oligosaccharide at C-28, with a pentasaccharide being more effective than a tetrasaccharide or a trisaccharide. mdpi.com
This comparative analysis underscores the principle that subtle modifications in the chemical structure of aster saponins can lead to significant shifts in their biological activities, highlighting the importance of detailed structural elucidation in the discovery and development of new therapeutic agents from natural sources.
Chemical Modifications and Semisynthesis of Aster Saponin G Derivatives
Strategies for Structural Diversification
The structural complexity of saponins (B1172615) like Aster saponin (B1150181) G offers multiple avenues for chemical modification. The primary strategies for diversification revolve around the aglycone core and the attached sugar moieties. These modifications aim to alter the compound's polarity, steric hindrance, and interaction with biological targets.
General strategies for the structural diversification of triterpenoid (B12794562) saponins that could be applied to Aster saponin G include:
Modification of the Aglycone: The triterpenoid backbone can be altered through various chemical reactions. Functional groups on the aglycone, such as hydroxyl groups, can be esterified or etherified to introduce new functionalities. The carboxyl group at C-28 is another key site for modification, where amidation or esterification can introduce a wide range of substituents, potentially influencing the compound's solubility and cell permeability. researchgate.net
Modification of the Sugar Chains: The oligosaccharide chains attached to the aglycone are crucial for the saponin's biological activity. Strategies for their modification include:
Glycosylation and Deglycosylation: The addition or removal of sugar units can significantly impact bioactivity. Selective hydrolysis can yield prosapogenins with shorter sugar chains, while enzymatic or chemical glycosylation can introduce new sugar residues.
Acylation: The attachment of acyl groups (e.g., acetyl, benzoyl) to the hydroxyl groups of the sugar moieties is a common strategy to modulate the lipophilicity and, consequently, the biological activity of saponins. google.com For instance, in other complex saponins, acylation has been shown to influence their adjuvant properties.
Semisynthesis: This approach combines the use of the natural product as a starting material with chemical synthesis to create novel derivatives that are not readily accessible through total synthesis. This is particularly relevant for complex molecules like this compound, where total synthesis can be prohibitively long and low-yielding. Semisynthetic strategies often focus on regioselective modifications of the most reactive functional groups. nih.gov
The diversification of saponin structures is a key step in understanding structure-activity relationships (SAR) and in the development of new therapeutic leads. nih.gov
Synthesis of Novel Glycosylated and Acylated Analogues
While specific examples of the synthesis of glycosylated and acylated analogues of this compound are not extensively documented in publicly available literature, the principles can be illustrated by work on other saponins from the Aster genus. For example, research on saponins from Aster tataricus has demonstrated the feasibility and potential of such synthetic modifications.
A study on triterpenoid saponins from Aster tataricus identified a compound, referred to as 12a , and a structurally related but more potent anti-inflammatory analogue, 12b . mdpi.com Due to the very low natural abundance of 12b , a synthetic route was devised starting from the more readily available 12a . mdpi.com This highlights a practical application of semisynthesis to produce a more active analogue. The synthesis likely involved selective protection and deprotection steps to modify the glycosylation pattern or introduce new functional groups, thereby enhancing its anti-inflammatory properties. mdpi.com
The synthesis of novel analogues generally involves:
Selective Protection of Hydroxyl Groups: To achieve regioselective modification, it is often necessary to protect certain hydroxyl groups on the aglycone and sugar moieties while leaving others free to react.
Glycosylation Reactions: The introduction of new sugar units is typically achieved using glycosyl donors (e.g., glycosyl halides or trichloroacetimidates) activated by a promoter.
Acylation Reactions: The addition of acyl groups can be accomplished using acyl chlorides or anhydrides in the presence of a base.
Deprotection: The final step involves the removal of the protecting groups to yield the target analogue.
These synthetic efforts allow for the creation of a library of novel compounds that can be screened for improved biological activity.
Evaluation of Modified Compounds for Enhanced Bioactivity
The ultimate goal of synthesizing derivatives of this compound is to identify compounds with enhanced therapeutic potential. This requires a systematic evaluation of their biological activities. Based on the known properties of other Aster saponins, these evaluations would likely focus on anti-inflammatory, and antiproliferative effects. mdpi.comresearchgate.net
For instance, in the case of the Aster tataricus saponins 12a and 12b , their anti-inflammatory activity was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The synthesized analogue 12b exhibited significantly more potent activity (IC50 = 1.2 µM) compared to its precursor 12a (IC50 = 42.1 µM), demonstrating a successful enhancement of bioactivity through chemical modification. mdpi.com
Similarly, novel oleane-type saponins isolated from Aster sedifolius, named astersedifoliosides A, B, and C, were evaluated for their antiproliferative effects against a transformed thyroid cell line, KiMol. researchgate.net This type of assay is crucial for identifying potential anticancer agents.
A comprehensive evaluation of newly synthesized this compound derivatives would involve a panel of in vitro assays to screen for various biological activities. The most promising compounds would then be selected for further preclinical development.
Table 1: Bioactivity of Saponins from Aster tataricus
| Compound | Source Plant | Bioactivity Assay | IC50 Value | Reference |
| Saponin 12a | Aster tataricus | Anti-inflammatory (NO inhibition) | 42.1 µM | mdpi.com |
| Saponin 12b (analogue of 12a) | Aster tataricus (synthesis based on 12a) | Anti-inflammatory (NO inhibition) | 1.2 µM | mdpi.com |
Future Research Trajectories and Applications
Elucidation of Additional Molecular Targets and Signaling Pathways
The therapeutic potential of saponins (B1172615), including those from the Aster genus, is vast, with research indicating a range of pharmacological activities such as anti-inflammatory, anticancer, and immunomodulatory effects. nih.govnih.gov Future investigations into Aster saponin (B1150181) G will likely focus on identifying more specific molecular targets and the intricate signaling pathways it modulates. While some research has pointed to the role of Aster tataricus saponins in blocking MAPK and NF-κB signaling pathways, which are crucial in inflammation and osteoclast development, the precise interactions of individual saponins like Aster saponin G remain to be fully elucidated. nih.govmdpi.com
Further research is necessary to move beyond the currently understood mechanisms. For instance, studies on other saponins have revealed their ability to interact with cell membranes, which is linked to their amphiphilic structure, and to influence various cellular processes. nih.govnih.gov Investigating how this compound interacts with specific membrane proteins, ion channels, or receptors could unveil novel therapeutic avenues. The identification of these targets is crucial for understanding its bioactivity and for the development of targeted therapies. nih.gov
Advanced Omics-Based Research (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies offers a powerful lens through which to examine the effects of this compound on biological systems. mdpi.com Metabolomics, the large-scale study of small molecules or metabolites, can provide a comprehensive snapshot of the biochemical changes induced by this compound. theanalyticalscientist.com By analyzing the metabolome of cells or organisms treated with this compound, researchers can identify perturbed metabolic pathways, offering clues to its mechanism of action and potential off-target effects. theanalyticalscientist.comnih.gov This approach moves beyond a single-target focus to a more holistic understanding of the compound's influence. mdpi.com
Similarly, proteomics, which investigates the entire complement of proteins, can reveal changes in protein expression and post-translational modifications following exposure to this compound. This can help pinpoint the specific proteins and signaling cascades that are directly or indirectly affected by the saponin. Integrating these omics datasets—genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in building a comprehensive picture of how this compound functions at a molecular level and in identifying potential biomarkers for its activity. mdpi.comnih.gov
Sustainable Sourcing and Production Strategies (e.g., cell culture techniques)
A significant hurdle in the development of saponin-based therapeutics is the challenge of obtaining sufficient and consistent quantities of the pure compound. nih.gov Traditional extraction from plant sources can be inefficient and unsustainable. scispace.com Future research must therefore prioritize the development of sustainable production methods for this compound.
Plant cell culture techniques present a promising alternative to harvesting from the wild. researchgate.net Optimizing culture conditions, such as nutrient media, phytohormones, and physical parameters, can enhance the biomass and saponin yield. researchgate.net Furthermore, exploring the biosynthetic pathways of astins, related compounds from Aster, has laid the groundwork for biotechnological production independent of the host plant. researcher.life Similar approaches, potentially involving endophytic fungi or genetically engineered microorganisms, could be developed for this compound, ensuring a stable and scalable supply for research and potential commercialization. High-density plantations and advanced purification technologies also represent viable strategies for sustainable sourcing. q-vant.com
Integration of Computational and In Silico Approaches in Saponin Research
Computational and in silico methods are becoming increasingly vital in natural product research. scispace.com Molecular docking studies, for example, can predict the binding affinity of this compound to various protein targets, helping to prioritize experimental validation. mdpi.combiomedpharmajournal.org These computational models can screen large libraries of potential targets, accelerating the discovery of novel molecular interactions.
In silico approaches can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound, providing early insights into its potential as a drug candidate. By combining computational data with experimental results, researchers can build more accurate models of the saponin's bioactivity and guide further laboratory investigations. This integration of computational and experimental science is essential for a more efficient and targeted approach to saponin research. biomedpharmajournal.org
Q & A
Q. What are the standard protocols for isolating and purifying Aster saponin G from plant sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography with silica gel or reversed-phase HPLC. Purity validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity . For reproducibility, experimental protocols must detail solvent ratios, temperature, and column parameters, adhering to guidelines for reporting new compounds .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
1D/2D NMR (e.g., , , HSQC, HMBC) is essential for resolving glycosidic linkages and aglycone stereochemistry. HR-MS provides molecular formula confirmation, while infrared (IR) spectroscopy identifies functional groups. Researchers must cross-validate spectral data with existing databases (e.g., SciFinder) and report deviations from known saponins .
Q. How do researchers design bioactivity assays for this compound?
Bioactivity studies require cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition tests (e.g., COX-2 for anti-inflammatory activity). Dose-response curves and IC values should be statistically validated (n ≥ 3 replicates). Negative controls (e.g., solvent-only) and positive controls (e.g., standard inhibitors) are mandatory to ensure assay reliability .
Advanced Research Questions
Q. What strategies address discrepancies in this compound’s reported bioactivity across studies?
Contradictions often arise from variability in compound purity, assay conditions, or cell lines. Mitigation strategies include:
Q. How can multi-omics approaches elucidate this compound’s biosynthesis pathway?
RNA-sequencing of biosynthetic tissues identifies candidate genes (e.g., cytochrome P450s, glycosyltransferases). Metabolomic profiling (LC-MS/MS) maps intermediate metabolites. Integration with phylogenetic data reveals evolutionary conservation of pathways in related species, as demonstrated in Allium saponin studies .
Q. What in silico models predict this compound’s pharmacokinetics and toxicity?
Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like NF-κB. ADMET prediction tools (e.g., SwissADME) assess bioavailability and hepatotoxicity. Validation requires cross-referencing with in vitro data (e.g., Caco-2 cell permeability) to refine models .
Q. How do researchers validate this compound’s mechanisms of action in complex biological systems?
Mechanistic studies employ CRISPR-Cas9 gene knockout models to confirm target involvement (e.g., apoptosis pathways). Spatial transcriptomics or single-cell RNA-seq can localize saponin effects in tissues. Dose-dependent Western blotting of signaling proteins (e.g., Bcl-2, caspase-3) provides quantitative validation .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?
Non-linear regression models (e.g., four-parameter logistic curve) calculate IC values. Outliers are assessed via Grubbs’ test, and variance homogeneity is confirmed with Levene’s test. Open-source tools like R/Bioconductor ensure transparency, with raw data archived in repositories like Zenodo .
Q. How should conflicting structural data from NMR and X-ray crystallography be resolved?
Discrepancies in stereochemistry require iterative refinement of crystallographic data (e.g., SHELXL) and NOE correlations in NMR. Collaborative validation with independent labs minimizes technical bias, as emphasized in Beilstein reporting standards .
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies of this compound?
Animal studies must follow ARRIVE 2.0 guidelines, including randomization, blinding, and sample size justification. Ethics committee approval (e.g., IACUC) and detailed welfare reporting (e.g., pain management protocols) are mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
